molecular formula C11H7Cl2NO3 B13715256 Methyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate

Methyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate

Cat. No.: B13715256
M. Wt: 272.08 g/mol
InChI Key: OVGJAYJNQNUMEH-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a methyl ester group attached to the isoxazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate typically involves the cycloaddition reaction of a nitrile oxide with an alkyne. The nitrile oxide can be generated in situ from a suitable precursor, such as a hydroximoyl chloride, in the presence of a base. The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and can be catalyzed by various metal catalysts, such as copper or ruthenium .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of Methyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds .

Properties

Molecular Formula

C11H7Cl2NO3

Molecular Weight

272.08 g/mol

IUPAC Name

methyl 5-(2,5-dichlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C11H7Cl2NO3/c1-16-11(15)9-5-10(17-14-9)7-4-6(12)2-3-8(7)13/h2-5H,1H3

InChI Key

OVGJAYJNQNUMEH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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